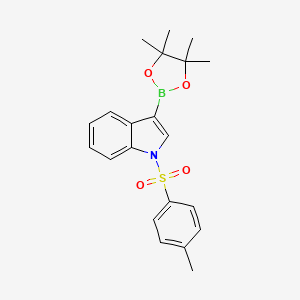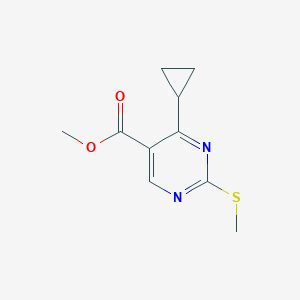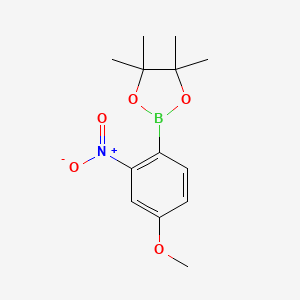![molecular formula C10H12N4O3S B1393192 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-95-7](/img/structure/B1393192.png)
8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Übersicht
Beschreibung
“8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a compound that has been identified as a potential antimalarial agent . It is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been found to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .
Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The InChI representation of the compound is InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9 (5)6/h1-4H, (H,8,10) .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol . Further physical and chemical properties are not detailed in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
A novel series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides, which includes compounds similar to 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, have been investigated for potential antimalarial properties. Virtual screening and molecular docking methods targeting the enzyme falcipain-2 have been used to assess these compounds, with some showing promising in vitro antimalarial activity against Plasmodium falciparum (Karpina et al., 2020).
Antifungal and Herbicidal Applications
Derivatives of [1,2,4]triazolo[4,3-a]pyridine have shown activities against various fungi and weeds. The title compound, 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, has demonstrated inhibitory effects against several fungal species (Wang et al., 2018). Additionally, novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives, synthesized through microwave irradiation, have been found to possess high herbicidal activity (Liu et al., 2015).
Synthesis of Mesoionic Triazolopyridine
Research on the synthesis of mesoionic anhydro-1-alkyl-3-hydroxy-1,2,4-triazolo[4,3-a]pyridinium hydroxide, which involves compounds similar to 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, has been conducted. This involves selective alkylation and studies on the mechanistic features of benzylation (Saito & Shimizu, 1977).
Antibacterial and Insecticidal Properties
Sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have demonstrated good antifungal and insecticidal activities. These compounds have shown significant inhibition rates against various plant pathogens and high mortality rates in insects like Plutella xylostella (Xu et al., 2017).
Herbicidal Activity and Structure-Activity Relationship
Further research on 1,2,4-triazolo[4,3-a]pyridine derivatives has highlighted their potent herbicidal activity against a range of weeds. Comparative molecular field analysis has been used to understand the structure-activity relationship of these compounds, suggesting potential as novel lead compounds for herbicide development (Liu et al., 2015).
Eigenschaften
IUPAC Name |
8-pyrrolidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-10-12-11-9-8(4-3-7-14(9)10)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCUOJHUAIPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161992 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
CAS RN |
1291486-95-7 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate](/img/structure/B1393116.png)



![(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393123.png)




![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)